6-Bromoimidazo[1,2-a]pyrazine hydrochloride
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Overview
Description
6-Bromoimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride typically involves the bromination of imidazo[1,2-a]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyrazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoimidazo[1,2-a]pyrazine derivative, while coupling with an aryl halide can produce an arylimidazo[1,2-a]pyrazine .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-Bromoimidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.
6-Chloroimidazo[1,2-a]pyrazine: Chlorine atom instead of bromine, affecting reactivity and biological activity.
Uniqueness
6-Bromoimidazo[1,2-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3.ClH/c7-5-4-10-2-1-8-6(10)3-9-5;/h1-4H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASFZFIUOFUNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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